4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate
Description
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is a specialized aromatic isothiocyanate characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. This compound’s reactivity stems from the electrophilic isothiocyanate (-N=C=S) group, which readily undergoes nucleophilic additions with amines or thiols to form thioureas or thiol-carbamates, respectively.
Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)6-3-5(12-4-16)1-2-7(6)13(14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYAODGOWYSYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-nitro-3-(trifluoromethyl)aniline.
Reagent: Thiophosgene (CSCl2).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Chemical Reactions Analysis
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate undergoes several types of chemical reactions, including:
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Substitution Reactions: : It can react with primary amines to form thiourea derivatives. For example: [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NHC(=S)N(4-Nitro-3-(trifluoromethyl)phenyl)} ] where R represents the side chain of an amino acid in a protein or peptide.
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Addition Reactions: : It can participate in addition reactions with nucleophiles due to the electrophilic nature of the isothiocyanate group.
Common reagents used in these reactions include primary amines, alcohols, and thiols. The major products formed are typically thiourea derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Drug Development
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is an important intermediate in the synthesis of anticancer agents. Notably, it plays a role in the preparation of sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2, making it a critical compound in cancer therapy .
Case Study: Sorafenib Synthesis
The synthesis of sorafenib involves several steps where this compound acts as a key precursor. The optimization of its synthesis has been a focus of research to improve yield and reduce environmental impact. Recent methods have replaced traditional nitration processes with safer alternatives that minimize waste .
Organic Synthesis
Regioselective Reactions
In organic synthesis, this compound has been utilized for regioselective reactions with various substrates, such as N-arylcyanothioformamides. Studies have shown that this compound can influence the regioselectivity of reactions, allowing for the formation of specific isomers under controlled conditions .
Table: Regioselectivity Outcomes
| Solvent | Product Isomer Ratio | Reaction Time (h) |
|---|---|---|
| DMF | 100% Isomer A | 21-24 |
| Ethanol | 94:6 (Isomer A:Isomer B) | 21-24 |
| THF | Mixture | 21-24 |
This table illustrates how different solvents can affect the product distribution when reacting with this compound .
Analytical Chemistry
Biochemical Applications
This compound has found applications in proteomics research. It serves as a derivatization reagent for the analysis of biogenic amines through techniques such as liquid chromatography-tandem mass spectrometry . The compound's unique chemical properties enable effective tagging of amines, facilitating their detection and quantification.
Case Study: Derivatization for Mass Spectrometry
In a study focused on the determination of biogenic amines, researchers employed this compound to derivatize samples prior to analysis. The results showed that this compound significantly improved the sensitivity and specificity of the mass spectrometric detection process .
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate and its analogs:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (Nitro, Trifluoromethyl): The nitro and trifluoromethyl groups in the target compound create a strong electron-deficient aromatic ring, increasing the electrophilicity of the isothiocyanate group. This enhances its reactivity toward nucleophiles compared to analogs like 4-fluoro-3-methylphenyl isothiocyanate, where the methyl group is electron-donating .
- Substituent Position: The meta-trifluoromethyl group in this compound may sterically hinder reactions compared to para-substituted analogs like 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate .
- Biological Relevance: While Flutamide () shares the nitro and trifluoromethyl substituents, its amide functionality contrasts with the isothiocyanate group, highlighting the importance of functional groups in determining pharmacological activity .
Research Findings and Data
Commercial Availability
- 4-Fluoro-3-methylphenyl isothiocyanate (CAS 351003-66-2) is widely available from suppliers like Fluorochem and Keyorganics, indicating its utility in high-throughput screening and combinatorial chemistry .
Biological Activity
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate (NTFPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of NTFPI, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
This compound is characterized by the presence of a trifluoromethyl group and a nitro group attached to a phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioactivity. The synthesis of NTFPI typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with thiophosgene or related reagents.
Anticancer Activity
NTFPI has shown promising anticancer properties in various studies. For instance, it was evaluated for its cytotoxic effects against human cancer cell lines such as LoVo and HCT-116. The compound exhibited significant cytotoxicity with IC50 values of 294.32 µM and 298.05 µM, respectively, indicating its potential as an anticancer agent .
Furthermore, NTFPI's mechanism of action appears to involve the modulation of apoptosis regulators like Bax and Bcl-2, leading to the activation of caspases (caspases-8, -9, and -3), which are critical in the intrinsic and extrinsic apoptosis pathways . This suggests that NTFPI may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant capacity of NTFPI has also been investigated. In studies comparing various derivatives, it was found that compounds similar to NTFPI effectively scavenged DPPH radicals with IC50 values ranging from 0.165 to 0.191 mM. This indicates that NTFPI may have protective effects against oxidative stress-related damage .
Enzyme Inhibition
NTFPI has demonstrated enzyme inhibitory activity against several targets:
- α-Amylase and α-Glucosidase : NTFPI derivatives showed potent inhibition against these enzymes, which are crucial in carbohydrate metabolism. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .
- Cyclooxygenase (COX-2) : Although not as potent as standard inhibitors like quercetin, NTFPI derivatives still exhibited some level of COX-2 inhibition, indicating potential anti-inflammatory properties .
Case Studies
Several case studies have highlighted the biological activity of NTFPI:
- Cytotoxicity Assessment : In one study, various derivatives of NTFPI were tested for their cytotoxic effects on cancer cell lines. The most active compounds induced apoptosis through caspase activation and cell cycle arrest in G2/M phase .
- Antioxidant Evaluation : Another study compared the antioxidant activities of NTFPI with traditional antioxidants like BHT (Butylated Hydroxytoluene), showing that NTFPI derivatives had lower IC50 values, indicating superior antioxidant properties .
Research Findings Summary
| Activity Type | Targeted Enzyme/Cell Line | IC50 Value (µM) | Mechanism/Notes |
|---|---|---|---|
| Cytotoxicity | LoVo | 294.32 | Induces apoptosis via caspase activation |
| HCT-116 | 298.05 | Cell cycle arrest in G2/M phase | |
| Antioxidant | DPPH Radical Scavenging | 0.165 - 0.191 | Effective scavenging compared to BHT |
| Enzyme Inhibition | α-Amylase | Not specified | Potential application in diabetes management |
| COX-2 | Not specified | Moderate inhibition compared to standard inhibitors |
Q & A
Q. What are the primary synthetic routes for 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate, and how do reaction conditions influence yield and purity?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phenyl isothiocyanate derivatives are often prepared from thiocarbanilide using reagents like phosphorus pentoxide, hydrochloric acid, or iodine . For nitro- and trifluoromethyl-substituted analogs, nitration and trifluoromethylation steps may precede isothiocyanate introduction. Key factors include:
- Temperature control : Exothermic reactions (e.g., using phosphorus pentoxide) require cooling to prevent decomposition .
- Catalyst selection : Copper sulfate or zinc sulfate can improve reaction efficiency in dithiocarbamate-based syntheses .
- Purification : Column chromatography or recrystallization (e.g., using ethanol) ensures >98% purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm structural integrity. For example, aromatic protons appear at δ 7.34–8.41 ppm, while thiocyanate carbons resonate at ~165 ppm .
- Mass spectrometry : High-resolution MS (e.g., m/z 547 for related thiadiazoles) verifies molecular weight .
- Elemental analysis : Matches calculated values (e.g., C, H, N, S within ±0.3% of theoretical) .
- IR spectroscopy : The isothiocyanate group (-NCS) shows a sharp peak near 2050–2100 cm⁻¹ .
Q. How should this compound be stored to ensure stability?
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation; the compound is harmful (Xn hazard classification) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How is this compound utilized in the synthesis of chiral thioureas for asymmetric catalysis?
this compound reacts with amines to form thioureas, which act as hydrogen-bonding catalysts. For example:
- Chiral thiourea synthesis : React with D-mannitol-derived amines to produce catalysts for asymmetric Henry reactions (up to 90% enantiomeric excess) .
- Catalytic efficiency : The electron-withdrawing nitro and trifluoromethyl groups enhance hydrogen-bond donor ability, critical for activating electrophiles .
Q. What role does this compound play in medicinal chemistry, particularly as a pharmaceutical intermediate?
It serves as a precursor to bioactive molecules:
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from:
Q. What strategies optimize reaction conditions for coupling reactions involving this isothiocyanate?
- Solvent selection : DMF with KOH (1:1 molar ratio) enhances nucleophilicity in aryl isothiocyanate-amine couplings .
- Temperature gradients : Stepwise heating (25°C → 60°C) minimizes exothermic side reactions .
- Catalytic additives : Triethylamine (5 mol%) accelerates thiourea formation by scavenging HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
